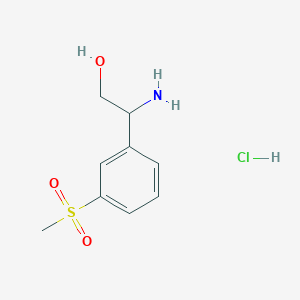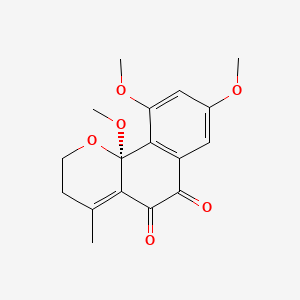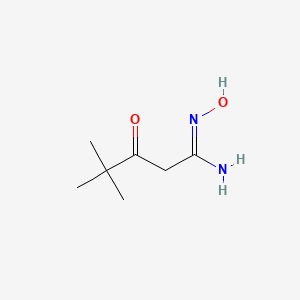
Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a chlorinated phenyl group, and a cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes the following steps:
Formation of the chlorinated phenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.
Cyclohexylation: The chlorinated phenyl intermediate is then reacted with a cyclohexylating agent to introduce the cyclohexyl group.
Piperazine ring formation: The cyclohexylated phenyl compound is then reacted with piperazine to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (3-Chloro-4-cyclohexylphenyl)methanol
- 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid
Uniqueness
Piperazine, 1-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
32808-73-4 |
|---|---|
分子式 |
C21H32Cl2N2O |
分子量 |
399.4 g/mol |
IUPAC 名称 |
4-(3-chloro-4-cyclohexylphenyl)-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H31ClN2O.ClH/c1-23-12-14-24(15-13-23)21(25)9-5-6-17-10-11-19(20(22)16-17)18-7-3-2-4-8-18;/h10-11,16,18H,2-9,12-15H2,1H3;1H |
InChI 键 |
RNPACYNCZSNAMK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)CCCC2=CC(=C(C=C2)C3CCCCC3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)







